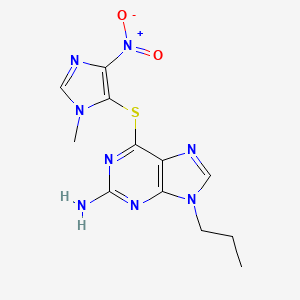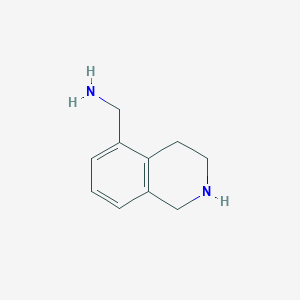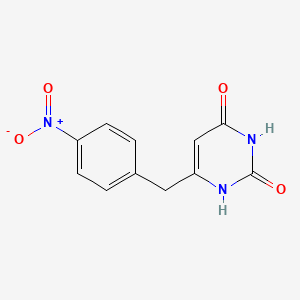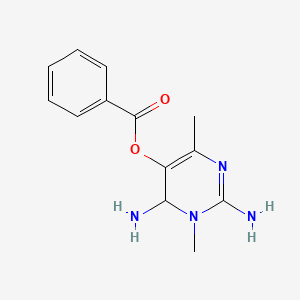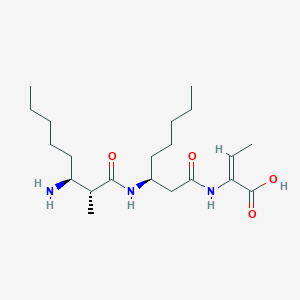
Dioctatin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctatin A is a bacterial metabolite derived from Streptomyces species. It is known for its potent inhibitory effects on aflatoxin production by Aspergillus parasiticus and Aspergillus flavus. Aflatoxins are toxic secondary metabolites produced by certain fungi, posing significant health risks and economic losses due to contamination of food and feed products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dioctatin A involves the cultivation of Streptomyces species under specific conditions that promote the production of this metabolite. The exact synthetic routes and reaction conditions are proprietary and often involve complex fermentation processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces cultures. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize yield. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Dioctatin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with potentially different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Dioctatin A has a wide range of scientific research applications, including:
Wirkmechanismus
Dioctatin A exerts its effects primarily by binding to and activating the mitochondrial protease ClpP. This activation leads to the degradation of mitochondrial energy-related proteins, causing metabolic disturbances and a reduction in aflatoxin production. Additionally, this compound reduces the expression of aflatoxin biosynthetic genes and enhances glycolysis and ethanol production .
Vergleich Mit ähnlichen Verbindungen
Cyclopiazonic Acid: Another mycotoxin inhibitor produced by Aspergillus species.
Ochratoxin A: A mycotoxin with inhibitory effects on fungal growth.
Patulin: A mycotoxin known for its antimicrobial properties.
Uniqueness of Dioctatin A: this compound is unique due to its specific inhibition of aflatoxin production without affecting fungal growth significantly. This selective inhibition reduces the likelihood of resistance development and makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C21H39N3O4 |
|---|---|
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
(E)-2-[[(3S)-3-[[(2R,3S)-3-amino-2-methyloctanoyl]amino]octanoyl]amino]but-2-enoic acid |
InChI |
InChI=1S/C21H39N3O4/c1-5-8-10-12-16(14-19(25)24-18(7-3)21(27)28)23-20(26)15(4)17(22)13-11-9-6-2/h7,15-17H,5-6,8-14,22H2,1-4H3,(H,23,26)(H,24,25)(H,27,28)/b18-7+/t15-,16+,17+/m1/s1 |
InChI-Schlüssel |
HBLQRZAKYHYRIC-RZHLMEKJSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC(=O)N/C(=C/C)/C(=O)O)NC(=O)[C@H](C)[C@H](CCCCC)N |
Kanonische SMILES |
CCCCCC(CC(=O)NC(=CC)C(=O)O)NC(=O)C(C)C(CCCCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12938459.png)
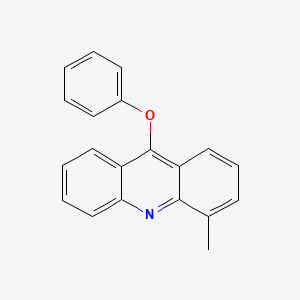
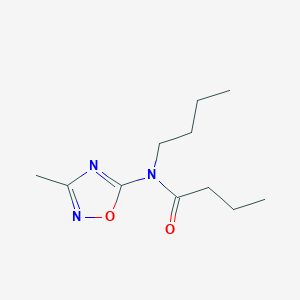

![Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12938478.png)
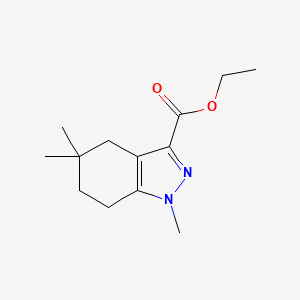
![2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12938482.png)
